2-Ethyl-1,3-dimethyl-1H-indole
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Overview
Description
2-Ethyl-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications . The compound this compound features an indole core with ethyl and dimethyl substitutions, which can influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of 2-Ethyl-1,3-dimethyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For industrial production, optimizing reaction conditions such as temperature, solvent, and catalyst is crucial to maximize yield and purity. The use of methanesulfonic acid in methanol under reflux conditions has been reported to give good yields of indole derivatives .
Chemical Reactions Analysis
2-Ethyl-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of various substituted indoles.
Scientific Research Applications
2-Ethyl-1,3-dimethyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-dimethyl-1H-indole depends on its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they can interact with serotonin receptors, influencing neurotransmission and exhibiting psychoactive effects . The exact pathways and targets can vary based on the specific biological context and the presence of other functional groups .
Comparison with Similar Compounds
2-Ethyl-1,3-dimethyl-1H-indole can be compared with other indole derivatives such as:
2,3-Dimethyl-1H-indole: Similar in structure but lacks the ethyl group, which can affect its reactivity and biological activity.
5-Fluoro-2,3-dimethyl-1H-indole: Contains a fluorine atom, which can enhance its potency and selectivity in biological assays.
1-Methyl-1H-indole: Lacks the ethyl and additional methyl groups, resulting in different chemical and biological properties.
Properties
CAS No. |
3749-24-4 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-ethyl-1,3-dimethylindole |
InChI |
InChI=1S/C12H15N/c1-4-11-9(2)10-7-5-6-8-12(10)13(11)3/h5-8H,4H2,1-3H3 |
InChI Key |
WUUJXBVGWRDMSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1C)C |
Origin of Product |
United States |
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